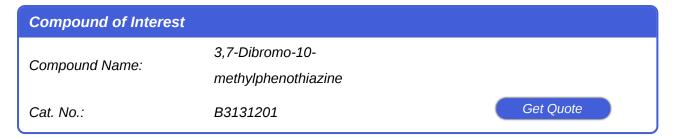


Crystal Structure of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of **3,7-Dibromo-10-methylphenothiazine**. A thorough investigation of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the date of this publication, a definitive, experimentally determined crystal structure for **3,7-Dibromo-10-methylphenothiazine** has not been deposited or published.

However, significant data exists for its close structural analog, 3,7-dibromo-10H-phenothiazine, which lacks the N-methyl group. This guide provides a comprehensive overview of the available synthesis protocols for **3,7-Dibromo-10-methylphenothiazine** and presents the detailed crystallographic data for 3,7-dibromo-10H-phenothiazine to serve as a valuable reference point for researchers. The experimental protocols for synthesis and the crystallographic analysis of the analog are detailed herein.

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The substitution pattern on the phenothiazine core dictates its three-dimensional structure and, consequently, its function. The title compound, **3,7-Dibromo-10-**



methylphenothiazine, is of interest for its potential applications stemming from the combined electronic effects of the bromine substituents and the N-methyl group. An understanding of its solid-state conformation through single-crystal X-ray diffraction is crucial for rational drug design and materials engineering.

This guide summarizes the current state of knowledge regarding the synthesis of **3,7-Dibromo-10-methylphenothiazine** and provides a detailed analysis of the crystal structure of the closely related **3,7-dibromo-10H-phenothiazine**.

Synthesis of 3,7-Dibromo-10-methylphenothiazine

Two primary synthetic routes for **3,7-Dibromo-10-methylphenothiazine** have been reported, starting from **10-Methylphenothiazine**.

Experimental Protocol: Bromination of 10-Methylphenothiazine

A common method for the synthesis of **3,7-Dibromo-10-methylphenothiazine** involves the direct bromination of **10-methylphenothiazine**.

Materials:

- 10-Methylphenothiazine (MPT)
- Glacial Acetic Acid
- Bromine (Br₂)
- Saturated aqueous solution of Sodium Sulfite
- · Diethyl Ether
- Sodium Sulfate
- Silica Gel
- Ethyl Acetate



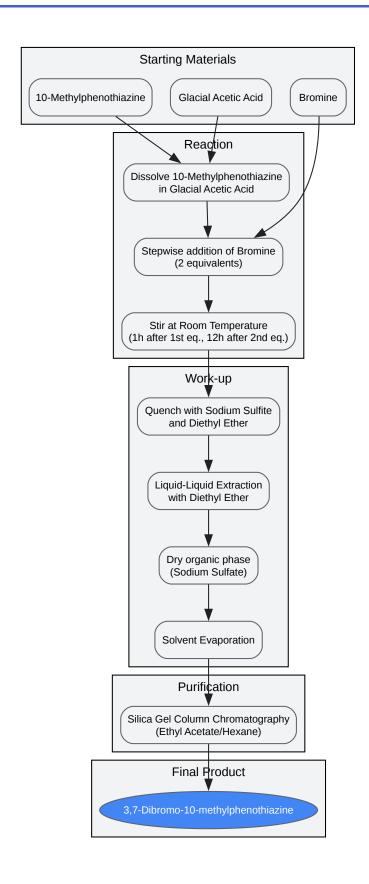
Hexane

Procedure:

- 10-Methylphenothiazine (e.g., 10 g, 46.8 mmol) is dissolved in degassed glacial acetic acid (75 mL) under an inert atmosphere (e.g., argon).
- The mixture is stirred at room temperature.
- A molar equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is added dropwise to the solution.
- The reaction is stirred for 1 hour at room temperature.
- A second equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is then added to the reaction mixture.
- The solution is stirred for an additional 12 hours at room temperature.
- To quench the reaction, a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL) are added, and the mixture is stirred for 1 hour.
- The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are dried over sodium sulfate, and the solvents are removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:3 ratio) to yield the final product.[1]

Workflow for the Synthesis of **3,7-Dibromo-10-methylphenothiazine**:





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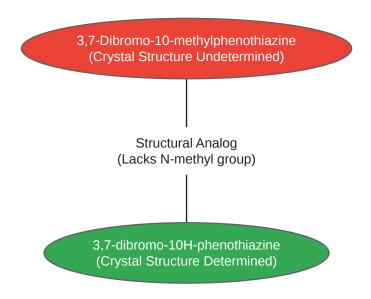
Synthesis Workflow



Crystal Structure of the Analog: 3,7-dibromo-10H-phenothiazine

While the crystal structure for **3,7-Dibromo-10-methylphenothiazine** is not available, the structure of its parent compound, **3,7-dibromo-10H-phenothiazine**, has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 732813). This structure provides valuable insight into the likely conformation of the dibrominated phenothiazine core.

Logical Relationship between Target Compound and Structural Analog:



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Structural Relationship

Experimental Protocol: Crystal Growth and Structure Determination of 3,7-dibromo-10H-phenothiazine

The experimental details for the crystallization and X-ray diffraction analysis of 3,7-dibromo-10H-phenothiazine are crucial for understanding the provided crystallographic data.

Crystallization:

 Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent system. Common



solvents for phenothiazine derivatives include combinations of chlorinated solvents and alcohols, or aromatic solvents and alkanes.

X-ray Data Collection and Structure Refinement:

- A suitable single crystal is selected and mounted on a diffractometer.
- X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods and refined by fullmatrix least-squares on F².
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Crystallographic Data for 3,7-dibromo-10H-phenothiazine

The following table summarizes the crystallographic data for 3,7-dibromo-10H-phenothiazine. This data is essential for computational modeling and as a comparative reference for future studies on **3,7-Dibromo-10-methylphenothiazine**.



Parameter	Value (for 3,7-dibromo-10H- phenothiazine)
CCDC Deposition Number	732813
Empirical Formula	C12H7Br2NS
Formula Weight	357.07
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	20.334(4)
b (Å)	14.129(3)
c (Å)	4.2180(8)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	1212.1(4)
Z	4
Calculated Density (g/cm³)	1.956
Absorption Coeff. (mm ⁻¹)	7.458
F(000)	680

Data sourced from the Cambridge Crystallographic Data Centre, deposition number 732813.

Conclusion

This technical guide has established that while methods for the synthesis of **3,7-Dibromo-10-methylphenothiazine** are documented, its single-crystal X-ray structure has not been reported in the public domain. To facilitate further research, this guide has provided detailed synthetic protocols and has presented the crystallographic data for the closely related analog, **3,7-dibromo-10H-phenothiazine**. The availability of this analog's crystal structure offers a robust



starting point for computational studies and molecular modeling of **3,7-Dibromo-10-methylphenothiazine**. The determination of the crystal structure of the title compound remains a key objective for a complete understanding of its structure-property relationships.

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References

- 1. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 PubChem [pubchem.ncbi.nlm.nih.gov]
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